Technical Guide: Synthesis of Methyl 6-bromo-5-methylnicotinate
Technical Guide: Synthesis of Methyl 6-bromo-5-methylnicotinate
The following technical guide details the synthesis of Methyl 6-bromo-5-methylnicotinate (CAS: 1210451-92-5), a critical intermediate for developing kinase inhibitors and pyridine-based pharmacophores.[1][2]
Target Molecule: Methyl 6-bromo-5-methylnicotinate CAS: 1210451-92-5 IUPAC Name: Methyl 2-bromo-3-methylpyridine-5-carboxylate Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol [1][2][3]
Executive Summary & Strategic Analysis
Methyl 6-bromo-5-methylnicotinate is a trisubstituted pyridine building block.[1][2] Its structural value lies in the orthogonal reactivity of its three functional handles:
-
C3-Ester: A electrophilic site ready for hydrolysis, amidation, or reduction.[1]
-
C5-Methyl: A steric handle that provides hydrophobic bulk, often crucial for kinase selectivity (e.g., in the hinge-binding region).[1][2]
-
C6-Bromide: A halogenated "warhead" for Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-couplings.[1]
Synthetic Challenge: The primary challenge is installing the bromine atom regioselectively at the C6 position (adjacent to the nitrogen) while preserving the C5-methyl group.[1][2] Direct bromination of 3,5-lutidine derivatives often yields mixtures.[1] Therefore, the most robust route utilizes a functional group interconversion (FGI) strategy starting from the corresponding pyridone (6-hydroxy derivative).[1][2]
Retrosynthetic Analysis
The synthesis is best approached via the Deoxybromination-Esterification Sequence .[1][2] This route avoids the poor regioselectivity of electrophilic aromatic substitution on the pyridine ring.[1]
Figure 1: Retrosynthetic disconnection relying on the conversion of a pyridone to a bromopyridine via a phosphoryl halide.[1][2]
Primary Protocol: The "One-Pot" Deoxybromination[1][2]
This protocol is the industry standard for high-purity synthesis.[1][2] It utilizes Phosphorus Oxybromide (POBr₃) to simultaneously convert the 6-hydroxy group (tautomeric with the pyridone carbonyl) to a bromide and the carboxylic acid to an acid bromide.[1][2] Subsequent quenching with methanol yields the target ester.[1]
Materials & Reagents[1][2][4][5][6][7][8]
| Reagent | Role | Equiv. | CAS |
| 6-Hydroxy-5-methylnicotinic acid | Starting Material | 1.0 | 66909-27-1 |
| Phosphorus Oxybromide (POBr₃) | Brominating Agent | 3.0 - 4.0 | 7789-59-5 |
| Methanol (MeOH) | Solvent/Reactant | Excess | 67-56-1 |
| Dichloromethane (DCM) | Extraction Solvent | - | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | Neutralization | - | 144-55-8 |
Step-by-Step Methodology
Phase 1: Activation (Deoxybromination)[1][2]
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HBr/POBr₃ fumes.
-
Charging: Add 6-Hydroxy-5-methylnicotinic acid (10.0 g, 65.3 mmol) to the flask.
-
Reagent Addition: Carefully add POBr₃ (75.0 g, ~261 mmol) in portions. Caution: POBr₃ is a moisture-sensitive solid; handle in a fume hood.[1][2]
-
Reaction: Heat the neat mixture (or use a minimal amount of toluene/anisole if stirring is difficult) to 100–110°C .
-
Monitoring: Stir for 3–5 hours. The suspension should become a clear, dark orange/red melt as the acid bromide forms and the pyridone is brominated.[1]
Phase 2: Esterification (Quench)[1][2]
-
Cooling: Cool the reaction mixture to approximately 0–10°C using an ice bath. Do not allow it to solidify completely if possible.[1]
-
Quenching: Slowly add anhydrous Methanol (100 mL) dropwise via an addition funnel.
-
Reflux (Optional): After addition, stir at room temperature for 1 hour. If esterification is incomplete (check LCMS for acid vs. ester), reflux gently for 30 minutes.
Phase 3: Workup & Purification[1][4]
-
Concentration: Remove excess methanol under reduced pressure (rotary evaporator).
-
Neutralization: Resuspend the residue in DCM (150 mL) and pour slowly into a stirred mixture of ice and saturated aqueous NaHCO₃. Adjust pH to ~8.
-
Extraction: Separate the organic layer.[1][5] Extract the aqueous layer twice more with DCM (2 x 50 mL).[1][2]
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often pure enough for use (>90%).[1][2] If necessary, purify via flash column chromatography (Silica gel, 0–20% Ethyl Acetate in Hexanes).[1][2]
Expected Yield[1][2][4][5][8][9]
Alternative Route: N-Oxide Rearrangement[1][2]
If the 6-hydroxy precursor is unavailable, this route builds from the cheaper 5-methylnicotinic acid .[1]
Figure 2: Alternative route via N-Oxide.[1][2] Note: This route often yields a mixture of 2-bromo and 6-bromo isomers.[1][2]
Protocol Summary:
-
Oxidation: Treat Methyl 5-methylnicotinate with mCPBA (1.2 equiv) in DCM to yield the N-oxide.[1][2]
-
Bromination: React the N-oxide with POBr₃ (2.0 equiv) in DCM or Toluene at reflux.
-
Purification: This reaction typically yields a mixture of the 2-bromo (adjacent to ester) and 6-bromo (adjacent to methyl) isomers.[1][2] Rigorous chromatography is required to separate the target 6-bromo isomer.[1][2]
Analytical Characterization
Verify the identity of the synthesized material using these parameters:
| Technique | Expected Signal / Value |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.85 (d, J=2.0 Hz, 1H, H-2) : Proton between N and COOMe.δ 8.25 (d, J=2.0 Hz, 1H, H-4) : Proton between COOMe and Me.δ 3.98 (s, 3H, OMe) : Methyl ester.δ 2.48 (s, 3H, Ar-Me) : Methyl group at C5.[1][2] |
| LC-MS (ESI) | [M+H]⁺ = 230.0 / 232.0 (1:1 ratio characteristic of Br).[1][2] |
| Melting Point | 45–48°C (Low-melting solid).[1][2] |
Safety & Handling
-
POBr₃ (Phosphorus Oxybromide): Highly corrosive and water-reactive.[1][2] Releases toxic HBr gas upon contact with moisture.[1] Use only in a well-ventilated fume hood.[1][2]
-
HBr Evolution: The quenching step generates significant gas.[1] Ensure the scrubber system is active and not blocked.[1]
-
Skin/Eye Contact: Wear full PPE (gloves, goggles, lab coat).[1][2] In case of contact, wash immediately with copious water.[1]
References
-
Preparation of 5-bromo-6-methylnicotinic acid (Isomer Analog): ChemicalBook. (2025).[1][2] "5-Bromo-6-methylnicotinic acid Synthesis."
-
General Pyridone-to-Bromopyridine Conversion: Organic Syntheses. (2016). "Rhodium-Catalyzed Addition... and Pyridine Functionalization." [1][2][6]
-
Synthesis of 6-methylnicotinic acid (Precursor Chemistry): Google Patents. "Process for the preparation of 6-methyl-nicotinic-acid esters."[1][2] EP0128279B1.[1]
-
Commercial Availability & CAS Verification: ChemSRC. "Methyl 6-bromo-5-methylnicotinate CAS 1210451-92-5."[1][2][7][8]
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